molecular formula C19H22N8O B2847458 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1902897-74-8

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

カタログ番号 B2847458
CAS番号: 1902897-74-8
分子量: 378.44
InChIキー: KSBFYDBSFVZSAY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C19H22N8O and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis and Derivatives

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound that can be synthesized through various chemical methods, contributing to the field of heterocyclic chemistry. For instance, the synthesis of novel N-cycloalkanes, morpholines, piperazines, and pyrazole derivatives has been explored through intramolecular cyclization processes, highlighting the versatility and potential of incorporating the pyrazole moiety for developing new chemical entities (Yuh-Wen Ho & Maw-Cherng Suen, 2013). Such compounds have implications in drug development, offering a structural basis for the synthesis of potential therapeutic agents.

Molecular Interaction and Receptor Antagonism

Molecular interaction studies have revealed the antagonist potential of compounds similar to this compound, particularly in the context of cannabinoid receptors. The structural analogs of this compound demonstrate potent and selective antagonism for the CB1 cannabinoid receptor, providing insights into the conformational preferences and molecular mechanisms underlying receptor-ligand interactions (J. Shim et al., 2002). These findings are crucial for the design of new therapeutic agents targeting cannabinoid receptors, with potential applications in treating disorders related to cannabinoid system dysregulation.

Antituberculosis Activity

Research into the development of novel Mycobacterium tuberculosis inhibitors has identified derivatives of this compound as promising candidates. Specifically, studies on 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown significant inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase, with certain compounds exhibiting potent in vitro activities and low cytotoxicity (Ganesh Samala et al., 2013). These findings underscore the potential of this compound derivatives in the development of new antituberculosis therapies.

Antagonistic Activities and Biofilm Inhibition

In addition to their potential as antituberculosis agents, certain derivatives of this compound have been studied for their antibacterial efficacies and biofilm inhibition activities. Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown significant antibacterial activities and biofilm inhibition, surpassing reference drugs in effectiveness against various bacterial strains (Ahmed E. M. Mekky & S. Sanad, 2020). These findings highlight the broad spectrum of biological activities exhibited by derivatives of this compound, suggesting their potential in developing new antibacterial and biofilm-preventive agents.

特性

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O/c28-19(14-2-1-3-16(10-14)27-12-20-24-25-27)21-15-6-8-26(9-7-15)18-11-17(22-23-18)13-4-5-13/h1-3,10-13,15H,4-9H2,(H,21,28)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFYDBSFVZSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。